molecular formula C8H5BrN2OS2 B10901996 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10901996
M. Wt: 289.2 g/mol
InChI Key: ZIPAIQOBDHTQMB-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a bromothiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
  • (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
  • (5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one lies in its bromine substituent, which can influence the compound’s reactivity and properties. The presence of the bromine atom can make the compound more reactive in substitution reactions and may also affect its biological activity.

Properties

Molecular Formula

C8H5BrN2OS2

Molecular Weight

289.2 g/mol

IUPAC Name

(5Z)-2-amino-5-[(5-bromothiophen-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C8H5BrN2OS2/c9-6-2-1-4(13-6)3-5-7(12)11-8(10)14-5/h1-3H,(H2,10,11,12)/b5-3-

InChI Key

ZIPAIQOBDHTQMB-HYXAFXHYSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C\2/C(=O)N=C(S2)N

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)N=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.